molecular formula C12H18BNO3 B1461320 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 758699-74-0

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1461320
CAS RN: 758699-74-0
M. Wt: 235.09 g/mol
InChI Key: FVHUFNSLTSKBDN-UHFFFAOYSA-N
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Description

“4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H18BNO3. It has a molecular weight of 235.09 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a methoxy group (-OCH3) attached to one carbon and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to another carbon .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Organic Synthesis

    Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are crucial intermediates in organic synthesis. They are obtained through substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures have been optimized using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

  • Crystal Structure Analysis

    The crystal structure of related compounds has been determined, offering detailed insights into their conformational and crystallographic properties. These findings are essential for understanding the compounds' reactivity and stability, facilitating their application in further synthetic pathways (Huang et al., 2021).

Chemical Reactivity and Applications

  • Synthesis of Isotope-labeled Compounds

    Isotope-labeled compounds, such as HSP90 inhibitors, have been synthesized using derivatives of this compound. These labeled compounds are vital for tracking drug distribution and metabolism in research studies, highlighting the compound's utility in developing therapeutic agents (Plesescu et al., 2014).

  • Building Blocks in Combinatorial Chemistry

    Certain derivatives act as bifunctional building blocks for combinatorial chemistry, allowing the creation of diverse chemical libraries. These libraries are crucial for drug discovery and development, demonstrating the compound's role in medicinal chemistry (Sopková-de Oliveira Santos et al., 2003).

  • Suzuki Coupling Reactions

    Derivatives of this compound are utilized in Suzuki coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. This application underscores the compound's importance in synthesizing complex organic molecules, including pharmaceuticals and polymers (Bethel et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-8-14-7-6-10(9)15-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHUFNSLTSKBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656943
Record name 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

758699-74-0
Record name 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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